molecular formula C28H25NOS B12722699 Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester CAS No. 67191-69-9

Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester

Katalognummer: B12722699
CAS-Nummer: 67191-69-9
Molekulargewicht: 423.6 g/mol
InChI-Schlüssel: KCNRYASNIADIBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester is a chemical compound known for its unique structure and properties. This compound belongs to the class of esters, which are widely used in various chemical applications due to their reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester typically involves the reaction of phenyl isothiocyanate with triphenylmethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve steps such as purification and crystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbonimidothioic acid, phenyl-, O-ethyl S-(triphenylmethyl) ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

67191-69-9

Molekularformel

C28H25NOS

Molekulargewicht

423.6 g/mol

IUPAC-Name

S-trityl N-(2-ethylphenyl)carbamothioate

InChI

InChI=1S/C28H25NOS/c1-2-22-14-12-13-21-26(22)29-27(30)31-28(23-15-6-3-7-16-23,24-17-8-4-9-18-24)25-19-10-5-11-20-25/h3-21H,2H2,1H3,(H,29,30)

InChI-Schlüssel

KCNRYASNIADIBF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC=C1NC(=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.